![molecular formula C22H15N3O3S B2397724 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-77-4](/img/structure/B2397724.png)
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound has a molecular weight of 325.348 . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which has sulfur and nitrogen at position-1 and -3, respectively . The compound has a linear formula of C16H11N3O3S .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 325.348 . Other physical and chemical properties specific to this compound are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Tumor Hypoxia Markers
Nitroimidazole-based derivatives, including compounds with structural similarities to 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, have been synthesized and evaluated for their potential as tumor hypoxia markers. These compounds have shown promise in accumulating selectively in hypoxic tumor cells, indicating their potential for use in diagnosing and studying tumor hypoxia. The biodistribution results in animal models suggest these tracers could localize in tumors, providing a mechanism for tumor imaging and potentially guiding therapy by identifying hypoxic regions within tumors (Zejun Li et al., 2005).
Antimicrobial and Antitubercular Activities
Thiazolide derivatives, including nitazoxanide and other compounds with structural elements common to this compound, have been studied for their broad-spectrum antimicrobial activities. These compounds exhibit a wide range of actions against viruses, bacteria, protozoans, and helminths, offering potential applications in treating various infectious diseases. Modifications to the thiazolide structure, such as replacing the nitro group or altering substituents, can influence their antimicrobial effectiveness and specificity (A. Hemphill et al., 2012).
Synthesis and Characterization
The synthesis of thiazolidine derivatives from compounds like 2-amino-5-nitrothiazole highlights the chemical interest in thiazole-based compounds for their pharmaceutical importance. These efforts often aim to develop new therapeutic agents by exploring the chemical space around thiazole cores, potentially leading to compounds with improved biological activity or pharmacokinetic properties. Such research underscores the ongoing interest in thiazole derivatives for drug development and the exploration of their mechanism of action (Pushkal Samadhiya et al., 2012).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can interact with a variety of enzymes and receptors in the biological system
Cellular Effects
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQSRNWLQZMCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


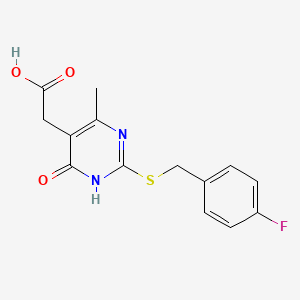
![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
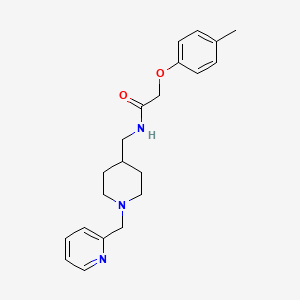
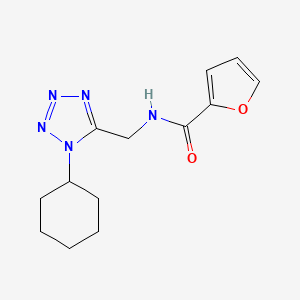
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

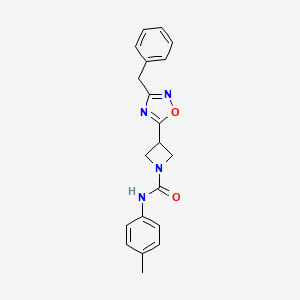
![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)
![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)
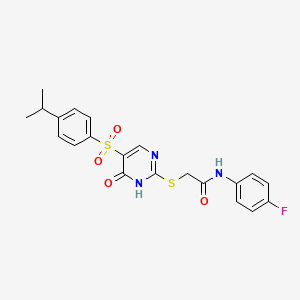

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)